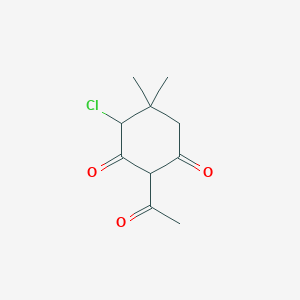

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes a cyclohexane ring substituted with acetyl, chloro, and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione typically involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione followed by acetylation. The reaction conditions often require the presence of a base to facilitate the chlorination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorination and acetylation reactions on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace the chloro group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is an organic compound with the molecular formula C10H13ClO3 and a molecular weight of 216.66 g/mol. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

In the field of chemistry, this compound serves as a reagent in organic synthesis. It acts as a building block for more complex molecules and can be utilized in the development of new synthetic pathways.

Biology

The compound has shown potential in biological research. It is investigated for its role in enzyme inhibition and protein interactions. Specifically, studies have focused on its antileishmanial activity against Leishmania donovani, where derivatives of this compound demonstrated significant growth inhibition at low concentrations (IC50 values) .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. Its derivatives are being studied for their potential as drug candidates targeting various diseases. The compound's mechanism of action involves interaction with specific molecular targets like enzymes and proteins, which can affect biochemical pathways crucial for disease progression .

Industry

The industrial applications include its use in developing new materials and chemical processes. The compound's unique properties make it suitable for creating specialized products in various sectors.

Antileishmanial Activity

A notable study highlighted the efficacy of this compound derivatives against Leishmania donovani. Results indicated that certain derivatives exhibited significant growth inhibition with IC50 values around 15 µM . This finding underscores the potential for developing new treatments for neglected tropical diseases.

Dipeptidyl Peptidase IV Inhibition

Another study investigated the inhibitory effects of this compound on Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The findings suggested that derivatives of this compound could serve as potential therapeutic agents for managing diabetes by enhancing insulin sensitivity .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione: This compound shares the cyclohexane-1,3-dione core structure but lacks the acetyl and chloro substituents.

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: This compound is similar but lacks the acetyl group.

Uniqueness

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione is unique due to the presence of both acetyl and chloro groups on the cyclohexane ring. These substituents confer distinct chemical properties and reactivity, making the compound valuable for specific research applications and synthetic pathways.

Biological Activity

2-Acetyl-4-chloro-5,5-dimethyl-cyclohexane-1,3-dione (ACD) is an organic compound with significant potential in various biological applications. With a molecular formula of C10H13ClO3 and a molecular weight of 216.66 g/mol, it has garnered attention for its unique structural properties and biological activities. This article explores the biological activity of ACD, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Molecular Formula: C10H13ClO3

- Molecular Weight: 216.66 g/mol

- CAS Number: 152868-76-3

Synthesis:

The synthesis of ACD typically involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione followed by acetylation. This process requires specific conditions to ensure high yield and purity, often involving bases to facilitate chlorination .

ACD exhibits biological activity primarily through its interaction with various enzymes and proteins. Its mechanism includes:

- Enzyme Inhibition: ACD can bind to the active site of specific enzymes, altering their conformation and inhibiting their activity. This has implications in metabolic pathways and disease processes.

- Reactive Oxygen Species (ROS) Production: Studies have shown that ACD can induce ROS production in certain cell types, which may contribute to its biological effects .

Antimicrobial Activity

ACD has been investigated for its antimicrobial properties against various pathogens. In vitro studies demonstrate its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infections.

Antitumor Activity

Research indicates that ACD may possess antitumor properties. In a study involving cancer cell lines, ACD demonstrated cytotoxic effects, leading to cell death through apoptosis. The selectivity index (SI), which measures the compound's toxicity to normal cells versus cancer cells, was favorable .

Case Studies

-

Antileishmanial Activity:

- A study explored the efficacy of ACD derivatives against Leishmania donovani, the causative agent of leishmaniasis. Results indicated that certain derivatives exhibited significant growth inhibition at low concentrations (IC50 values), highlighting the potential for developing new treatments for neglected tropical diseases .

- DPP-4 Inhibition:

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antileishmanial | 15 | >10 |

| 5,5-Dimethyl-1,3-cyclohexanedione | Antitumor | 25 | <5 |

| 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione | Enzyme inhibition | 30 | >8 |

Properties

IUPAC Name |

2-acetyl-4-chloro-5,5-dimethylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-5(12)7-6(13)4-10(2,3)9(11)8(7)14/h7,9H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVFIYRNSPTPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)CC(C(C1=O)Cl)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.